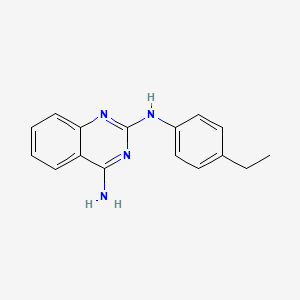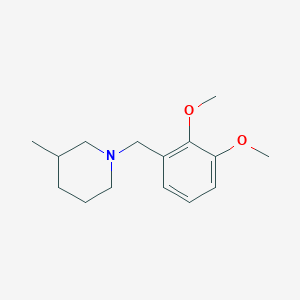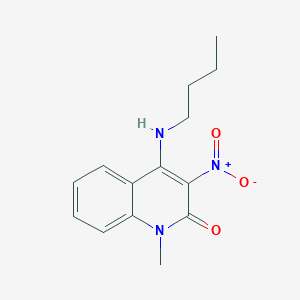
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine, also known as EKI-785, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to target a specific signaling pathway involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine works by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. This results in the downregulation of downstream signaling pathways that are involved in cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to induce the degradation of EGFR, further reducing its activity and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of EGFR signaling pathways, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its specificity for the EGFR signaling pathway, which makes it a promising candidate for the development of targeted cancer therapies. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in the treatment of some types of cancer.
Orientations Futures
There are a number of potential future directions for the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine and its potential therapeutic applications. These include:
1. Further preclinical studies to evaluate the efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in a variety of cancer types.
2. Development of new formulations of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine to improve its pharmacokinetic properties and increase its potency.
3. Combination studies with other targeted therapies to evaluate the potential for synergistic effects.
4. Clinical trials to evaluate the safety and efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in cancer patients.
5. Development of biomarkers to identify patients who are most likely to benefit from treatment with N~2~-(4-ethylphenyl)-2,4-quinazolinediamine.
Overall, the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine represents an exciting area of research with the potential to lead to the development of new targeted cancer therapies.
Méthodes De Synthèse
The synthesis of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde and 2-nitrobenzaldehyde to form the corresponding nitroalcohol. This intermediate is then reduced to the amine using a hydrogenation catalyst, followed by a reaction with phosgene to form the quinazoline ring system. The final step involves the selective substitution of the 4-ethylphenyl group with an amino group to produce the desired compound.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is known to be dysregulated in many types of cancer. By blocking this pathway, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-N-(4-ethylphenyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-11-7-9-12(10-8-11)18-16-19-14-6-4-3-5-13(14)15(17)20-16/h3-10H,2H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMTDSQBFGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
